molecular formula C10H13ClO2 B14730831 4-Chloro-2-(propan-2-yloxymethyl)phenol CAS No. 6296-64-6

4-Chloro-2-(propan-2-yloxymethyl)phenol

Cat. No.: B14730831
CAS No.: 6296-64-6
M. Wt: 200.66 g/mol
InChI Key: AQMGUCIRAHYSBS-UHFFFAOYSA-N
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Description

4-Chloro-2-(propan-2-yloxymethyl)phenol is an organic compound with a phenolic structure It is characterized by the presence of a chlorine atom at the 4-position and an isopropoxymethyl group at the 2-position of the phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(propan-2-yloxymethyl)phenol typically involves nucleophilic aromatic substitution reactions. One common method involves the reaction of 4-chlorophenol with isopropyl chloroformate in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the substitution of the hydroxyl group with the isopropoxymethyl group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial process .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(propan-2-yloxymethyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Chloro-2-(propan-2-yloxymethyl)phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloro-2-(propan-2-yloxymethyl)phenol involves its interaction with cellular components. The phenolic group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can cause oxidative damage to cellular components, leading to antimicrobial effects. Additionally, the compound can interact with enzymes and proteins, disrupting their normal function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-2-(propan-2-yloxymethyl)phenol is unique due to the presence of the isopropoxymethyl group, which imparts specific chemical and physical properties. This group can influence the compound’s solubility, reactivity, and biological activity, making it distinct from other similar compounds .

Properties

CAS No.

6296-64-6

Molecular Formula

C10H13ClO2

Molecular Weight

200.66 g/mol

IUPAC Name

4-chloro-2-(propan-2-yloxymethyl)phenol

InChI

InChI=1S/C10H13ClO2/c1-7(2)13-6-8-5-9(11)3-4-10(8)12/h3-5,7,12H,6H2,1-2H3

InChI Key

AQMGUCIRAHYSBS-UHFFFAOYSA-N

Canonical SMILES

CC(C)OCC1=C(C=CC(=C1)Cl)O

Origin of Product

United States

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